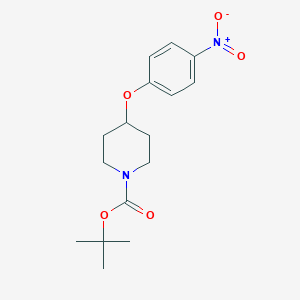
Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate
Vue d'ensemble
Description
“Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H22N2O5 . It is an intermediate for polycyclic indazole derivatives that are ERK inhibitors .
Synthesis Analysis
The synthesis of “Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate” involves specific precursor chemicals . It is also noted that this compound can be used in the manufacture of fentanyl and its analogues .Molecular Structure Analysis
The molecular weight of “Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate” is 322.36 g/mol . The IUPAC name of this compound is “tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate” and its InChI is "InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-10-8-14(9-11-17)22-13-6-4-12(5-7-13)18(20)21/h4-7,14H,8-11H2,1-3H3" .Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate” include a molecular weight of 322.36 g/mol . The compound has a XLogP3-AA value of 3.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors .Applications De Recherche Scientifique
Application in Pharmaceuticals
- Specific Scientific Field: Pharmaceuticals, specifically in the synthesis of fentanyl and its analogues .
- Summary of the Application: “Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate” is used as an intermediate in the manufacture of fentanyl, a potent synthetic opioid used for pain management . It’s also used in the synthesis of various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for the use of this compound in the synthesis of fentanyl and its analogues are not provided in the sources I found. However, it’s known that the synthesis of fentanyl involves the use of specific precursor chemicals, and this compound is one of them .
- Results or Outcomes: The use of this compound in the synthesis of fentanyl and its analogues has contributed to the availability of these potent synthetic opioids for medical use. However, it’s also noted that fentanyl is a major contributing drug to the opioid crisis in North America .
Application in Proteomics Research
- Summary of the Application: This compound is used as a specialty product in proteomics research . Proteomics is a branch of biology that focuses on the study of proteins, including their structures and functions. This compound could be used in various ways in this field, such as in the synthesis of new proteins or in the study of protein interactions.
- Results or Outcomes: The use of this compound in proteomics research could potentially contribute to new discoveries about proteins and their functions. However, the specific results or outcomes would depend on the nature of the research being conducted .
Application in Food, Drug, Pesticide or Biocidal Product Use
- Specific Scientific Field: Food, drug, pesticide or biocidal product use .
- Summary of the Application: This compound could potentially be used in the manufacture or testing of food products, drugs, pesticides, or biocidal products . However, the specific applications are not detailed in the sources I found.
- Results or Outcomes: The use of this compound in these fields could potentially contribute to the development or testing of new products. However, the specific results or outcomes would depend on the nature of the use .
Application in Laboratory Chemicals
- Specific Scientific Field: Laboratory Chemicals .
- Summary of the Application: This compound could potentially be used in the manufacture of substances for scientific research and development .
- Results or Outcomes: The use of this compound in these fields could potentially contribute to the development or testing of new products. However, the specific results or outcomes would depend on the nature of the use .
Application in Proteomics Research
- Specific Scientific Field: Proteomics, the large-scale study of proteins .
- Summary of the Application: This compound is used as a specialty product in proteomics research . Proteomics is a branch of biology that focuses on the study of proteins, including their structures and functions. This compound could be used in various ways in this field, such as in the synthesis of new proteins or in the study of protein interactions.
- Results or Outcomes: The use of this compound in proteomics research could potentially contribute to new discoveries about proteins and their functions. However, the specific results or outcomes would depend on the nature of the research being conducted .
Safety And Hazards
“Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Orientations Futures
The future directions for “Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate” could involve its use in the synthesis of fentanyl and its analogues, given its status as a precursor in these synthesis routes . The compound’s role as an intermediate for polycyclic indazole derivatives that are ERK inhibitors also suggests potential applications in the development of new therapeutic agents .
Propriétés
IUPAC Name |
tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-10-8-14(9-11-17)22-13-6-4-12(5-7-13)18(20)21/h4-7,14H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNMTKGKCWNQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383402 | |
| Record name | tert-Butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate | |
CAS RN |
138227-62-0 | |
| Record name | tert-Butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

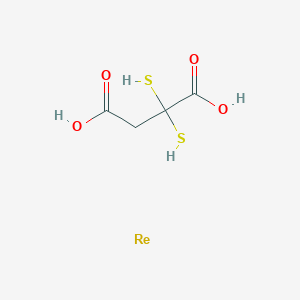
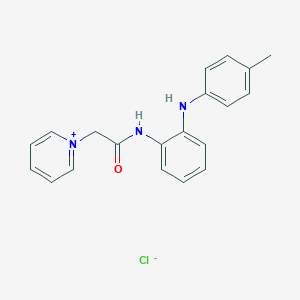
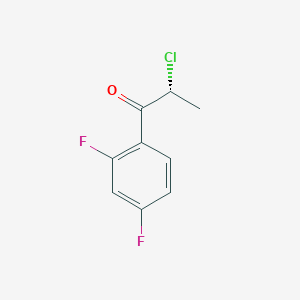
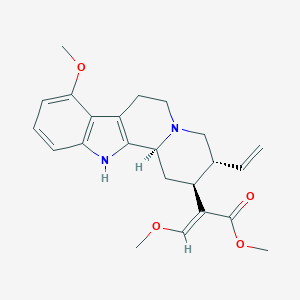
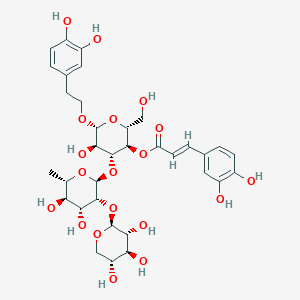
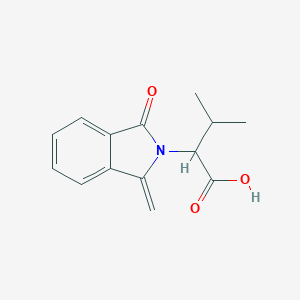
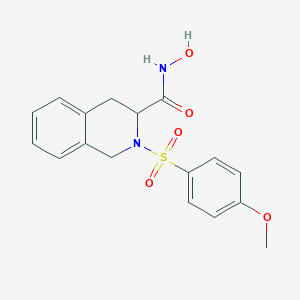
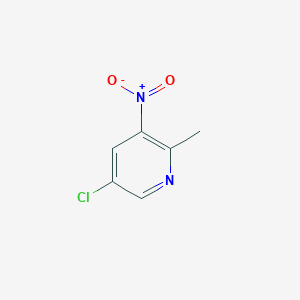
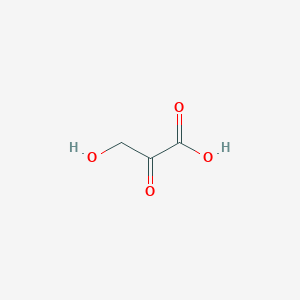
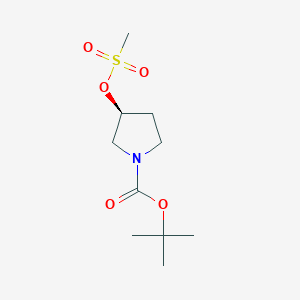
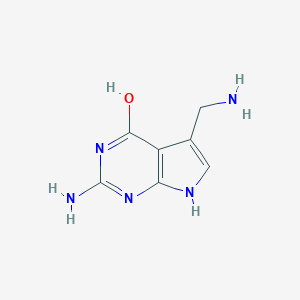
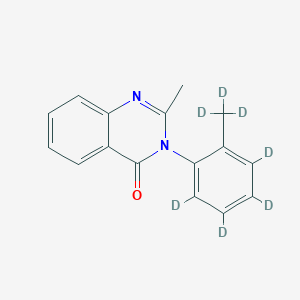
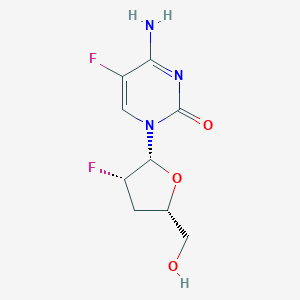
![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B163212.png)